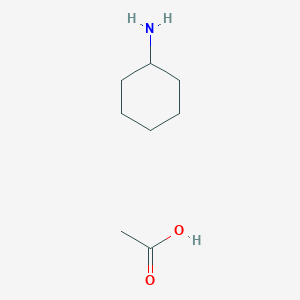
Cyclohexylamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylamine can be synthesized through several methods:
Hydrogenation of Aniline: The complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Cyclohexylamine can also be prepared by the alkylation of ammonia using cyclohexanol.
Industrial Production Methods
In industrial settings, cyclohexylamine is produced primarily through the hydrogenation of aniline. This method is preferred due to its high yield and efficiency . The process involves the use of high-pressure hydrogen and a suitable catalyst, typically cobalt or nickel .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: Cyclohexylamine can be oxidized to produce cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexylamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Halogens like chlorine (Cl_2) and bromine (Br_2) are often used in substitution reactions.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various halogenated cyclohexylamine derivatives.
Applications De Recherche Scientifique
Cyclohexylamine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclohexylamine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Cyclohexylamine can be compared with other similar compounds, such as:
Cyclohexanol: Cyclohexanol is an alcohol, and its chemical reactivity differs significantly from that of cyclohexylamine.
Cyclohexylamine’s unique cyclic structure and its ability to act as a precursor to various industrially important compounds make it a valuable chemical in multiple fields.
Propriétés
Numéro CAS |
7346-79-4 |
|---|---|
Formule moléculaire |
C6H13N.C2H4O2 C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
acetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
Clé InChI |
XDMMMGGRRNTWML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


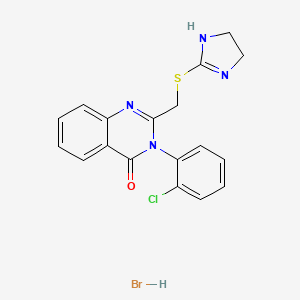

![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
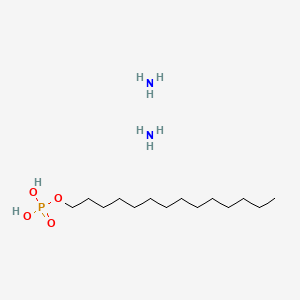
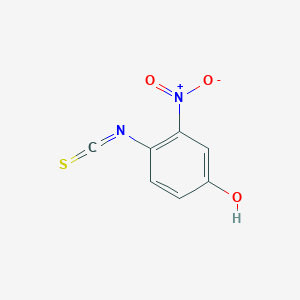
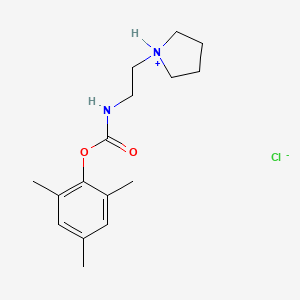

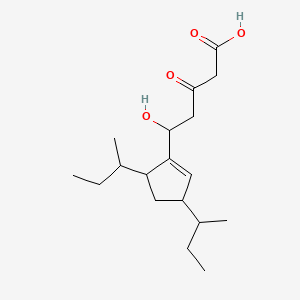
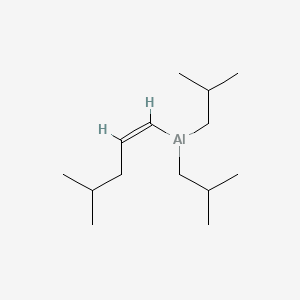
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
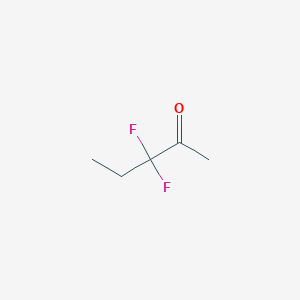
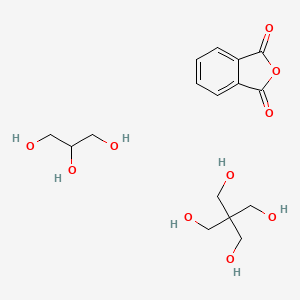
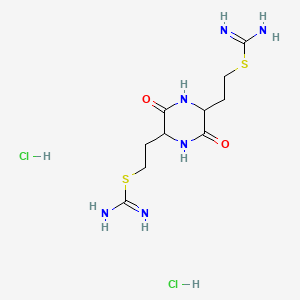
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
